molecular formula C8H10N4O2 B13296176 2-ethoxy-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

2-ethoxy-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

Cat. No.: B13296176
M. Wt: 194.19 g/mol
InChI Key: JWJPJNYSYCVVEJ-UHFFFAOYSA-N
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Description

2-Ethoxy-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one ( 90953-22-3) is a high-value chemical building block belonging to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) class of heterocyclic compounds. This scaffold is recognized in medicinal chemistry for its versatility and has been identified as a key structural motif in the development of novel antiviral agents . Specifically, derivatives of the 1,2,4-triazolo[1,5-a]pyrimidine class have shown significant promise as inhibitors of the Influenza virus RNA-dependent RNA polymerase (RdRP), a crucial target for anti-flu therapeutics . These compounds function by disrupting the essential protein-protein interaction between the PA and PB1 subunits of the viral polymerase complex, thereby inhibiting viral replication . The TP core is isoelectronic with purine, allowing it to act as a potential bio-isostere in drug design, and its molecular framework supports diverse interactions with biological targets, including hydrogen bonding and metal chelation . Researchers utilize this compound and its analogs as advanced intermediates for synthesizing potential therapeutic candidates, investigating protein-protein interaction disruptors, and exploring new mechanisms against viral targets . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H10N4O2

Molecular Weight

194.19 g/mol

IUPAC Name

2-ethoxy-7-methyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C8H10N4O2/c1-3-14-8-10-7-9-6(13)4-5(2)12(7)11-8/h4H,3H2,1-2H3,(H,9,10,11,13)

InChI Key

JWJPJNYSYCVVEJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NN2C(=CC(=O)NC2=N1)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the ethoxy group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution with amines can form amino derivatives.

Scientific Research Applications

2-Ethoxy-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethoxy-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its antibacterial or antiviral effects . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

  • 7-Ethoxy-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine (Compound 3a, ) Substituents: Ethoxy at position 7, phenyl at position 3. Synthesis: Prepared via NaOH-mediated nucleophilic substitution in CH₃CN at 80°C, yielding 72% after column chromatography . Key Differences vs. Target: Ethoxy at position 7 (vs. 2 in the target) and phenyl at position 5 (vs. methyl at 7).
  • 5-Methyl-N-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine ()

    • Substituents: Methyl at position 5, trifluoromethylphenyl-amine at position 7.
    • Pharmacological Relevance: The trifluoromethyl group enhances electron-withdrawing effects and bioavailability, a contrast to the target’s electron-donating ethoxy group .

Data Tables

Table 2: Substituent Effects on Physicochemical Properties

Substituent Type (Position) Electronic Effect Lipophilicity (LogP) Biological Relevance
Ethoxy (position 2) Electron-donating Increased Improved membrane permeability
Methyl (position 7) Steric hindrance Moderate Metabolic stability
Chloromethyl (position 5) Electron-withdrawing High Electrochemical reactivity
Trifluoromethyl (position 7) Strongly electron-withdrawing High Enhanced target binding affinity

Biological Activity

2-Ethoxy-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and efficacy in various biological assays.

The compound has the following chemical formula and properties:

  • Molecular Formula : C₈H₁₀N₄O₂
  • CAS Number : 90953-22-3
  • Molecular Weight : 182.19 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler triazole and pyrimidine derivatives. The specific synthetic pathway can vary but often includes the formation of the triazole ring followed by alkylation and functional group modifications.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazolopyrimidine compounds exhibit significant anticancer properties. For instance, related compounds have shown promising results as tubulin polymerization inhibitors. The mechanism commonly involves the disruption of microtubule dynamics, which is crucial for cell division.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)Mechanism of Action
This compoundHeLaTBDInhibition of tubulin polymerization
Compound A (related derivative)A5490.45Inhibition of colchicine binding
Compound B (related derivative)HT-290.53Apoptosis induction via intrinsic pathway

The primary mechanism through which this compound exerts its biological effects is through inhibition of tubulin polymerization. This leads to cell cycle arrest and subsequent apoptosis in cancer cells. The compound has been observed to induce mitochondrial depolarization and activate caspase pathways indicative of intrinsic apoptosis.

Case Studies

In a study involving zebrafish models for in vivo testing, the compound demonstrated significant antiproliferative effects at concentrations as low as 60 nM against HeLa cells. The study also highlighted the compound's ability to block cells in the G2/M phase of the cell cycle.

Figure 1: In Vivo Efficacy in Zebrafish Model
Zebrafish Model (Image showing tumor growth inhibition in zebrafish model)

Q & A

Q. Methodology :

  • Systematic substitution : Synthesize analogs with varied groups (e.g., C2: methoxy, propoxy; C7: ethyl, benzyl) .
  • In vitro profiling : Compare IC50_{50} values across analogs to identify optimal substituents .

Advanced: How can computational modeling elucidate target interactions?

Answer:

  • Molecular docking : Use software (e.g., AutoDock Vina) to simulate binding to viral polymerase active sites. Focus on hydrogen bonds between the triazole ring and conserved residues (e.g., His41 in SARS-CoV-2 Mpro^\text{pro}) .
  • MD simulations : Assess binding stability over 100 ns trajectories; analyze root-mean-square deviation (RMSD) to confirm pose retention .
  • Free energy calculations : MM-GBSA to quantify binding affinity differences between analogs .

Advanced: How to resolve contradictions in reported inhibitory targets (e.g., SARS-CoV-2 vs. influenza)?

Answer:
Case Study :

  • Contradiction : reports SARS-CoV-2 Mpro^\text{pro} inhibition, while highlights influenza polymerase targeting .
  • Resolution Strategies :
    • Selectivity assays : Test the compound against both targets under identical conditions.
    • Structural analysis : Compare binding modes using crystallography or mutagenesis (e.g., mutate key residues in each target).
    • Pharmacophore mapping : Identify if the compound’s scaffold aligns with conserved features across unrelated targets .

Advanced: What methodologies improve solubility without compromising activity?

Answer:

  • Prodrug design : Introduce phosphate or PEG groups at the ethoxy moiety to enhance aqueous solubility .
  • Co-crystallization : Use co-solvents (e.g., cyclodextrins) during formulation to stabilize the compound in solution .
  • Salt formation : React with HCl or sodium to generate water-soluble salts .

Advanced: How to address stability issues in long-term storage?

Answer:

  • Degradation analysis : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to identify degradation products (e.g., hydrolysis of ethoxy group) .
  • Packaging : Store under argon in amber vials at -20°C to prevent photodegradation and oxidation .
  • Lyophilization : Prepare lyophilized powders for enhanced thermal stability .

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